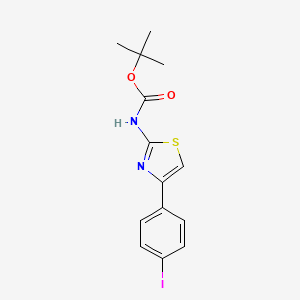![molecular formula C13H19NO3 B15305822 tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B15305822.png)
tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate is an organic compound with the molecular formula C13H19NO3 It is a derivative of carbamate, featuring a tert-butyl group and a hydroxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenolic compound under controlled conditions. One common method involves the use of tert-butyl chloroformate and 3-hydroxy-5-methylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to mimic certain biological substrates, making it useful in the design of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as prodrugs, releasing active pharmacophores upon metabolic conversion in the body.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and coatings.
Mechanism of Action
The mechanism of action of tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, preventing substrate access. The hydroxy and carbamate groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the enzyme.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the phenolic group.
3-tert-Butyl-4-hydroxy-5-methylphenyl sulfide: A related compound with a sulfur atom instead of a carbamate group.
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate: A more complex molecule with multiple phenolic groups.
Uniqueness
tert-ButylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate is unique due to its combination of a tert-butyl carbamate group and a hydroxy-methylphenyl moiety. This structure imparts specific reactivity and stability, making it suitable for diverse applications in research and industry.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9-5-10(7-11(15)6-9)8-14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16) |
InChI Key |
ZMRNQFMPXOXRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)

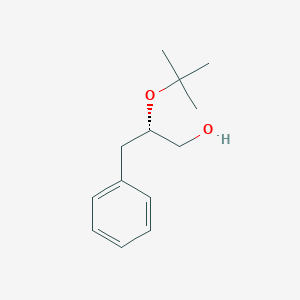
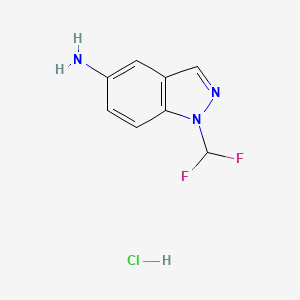
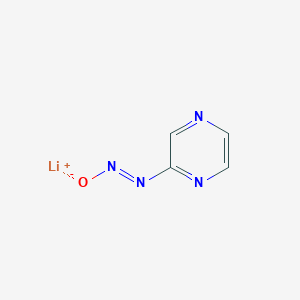
![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
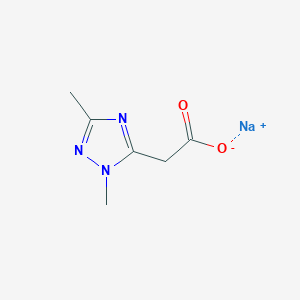
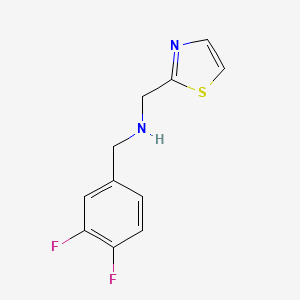
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)
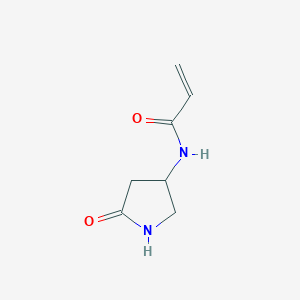
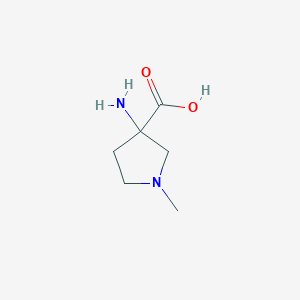
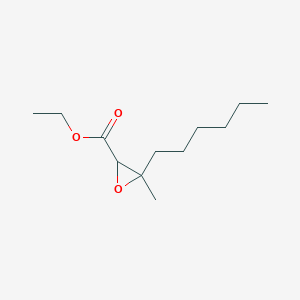
![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15305806.png)
